molecular formula C13H22ClN B15277971 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride

1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B15277971
M. Wt: 227.77 g/mol
InChI Key: IJTDOGAYOPDCHZ-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a branched alkylamine group and a 4-isopropylphenyl substituent.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4;/h5-10,13H,14H2,1-4H3;1H

InChI Key

IJTDOGAYOPDCHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-isopropylbenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines, halides.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to neurotransmitter activity and receptor binding due to its structural similarity to certain biologically active amines.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Reported)
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride 4-Isopropylphenyl, methyl C₁₃H₂₀ClN 225.76 High lipophilicity; potential CNS activity inferred from analogs Not explicitly reported
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 4-Fluorophenyl, methyl C₁₀H₁₅ClFN 203.69 Improved solubility vs. isopropyl analog; used as a life science building block Not reported
2-(4-Chlorophenyl)propan-2-amine HCl 4-Chlorophenyl, dimethyl C₉H₁₃Cl₂N 218.12 Higher halogen electronegativity; potential stimulant/neuroactive effects Not reported
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 3-Bromophenyl, 4-isopropylphenyl C₁₈H₁₈BrO 345.24 Cytotoxic activity (IC₅₀ = 22.41 μg/mL vs. MCF-7 cells) 55.32% yield via microwave synthesis
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride 4-Isopropylphenyl, ethylamine C₁₁H₁₈ClN 199.72 Chiral center; potential enantioselective applications Not reported

Substituent Effects on Physicochemical Properties

  • Solubility : Hydrochloride salt formation increases aqueous solubility, critical for pharmaceutical formulations. Fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) exhibit moderate solubility due to polar halogen interactions .
  • Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder binding to sterically sensitive targets compared to smaller groups like methyl or halogens .

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